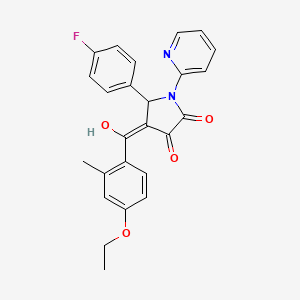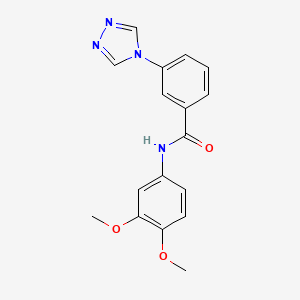![molecular formula C21H24N2O3 B5359979 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5359979.png)
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as JP-8-039, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-8-039 belongs to the class of quinoxalinone derivatives, which have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral effects.
作用机制
The exact mechanism of action of 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. For instance, Zhang et al. (2019) reported that this compound inhibited the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in LPS-stimulated macrophages. Li et al. (2020) also reported that this compound inhibited the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway in human glioma cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For instance, the compound has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. This compound has also been shown to inhibit the proliferation and migration of cancer cells and induce cell apoptosis. In addition, the compound has been reported to exhibit antioxidant and neuroprotective effects in various models.
实验室实验的优点和局限性
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. The compound has been shown to exhibit potent pharmacological effects at low concentrations, making it a suitable candidate for in vitro studies. This compound is also stable in various solvents and can be easily synthesized in high yield and purity. However, the compound has several limitations for lab experiments. This compound has poor water solubility, which may limit its bioavailability and efficacy in vivo. In addition, the compound has not been extensively studied for its toxicity and safety profile, which may limit its clinical translation.
未来方向
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has several potential future directions for research. First, further studies are needed to elucidate the exact mechanism of action of the compound. Second, the efficacy and safety of this compound need to be evaluated in animal models and clinical trials. Third, the potential applications of this compound in other diseases, such as neurodegenerative disorders and viral infections, need to be explored. Fourth, the development of novel formulations and delivery systems for this compound may improve its bioavailability and efficacy in vivo. Fifth, the synthesis of this compound analogs with improved pharmacological properties may lead to the discovery of more potent and selective compounds. Overall, this compound has significant potential for the development of novel therapeutics for various diseases.
合成方法
The synthesis of 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-(2-isopropyl-5-methylphenoxy)propanoic acid with ethyl 2-aminomethyl-3-oxobutanoate in the presence of triethylamine and N,N-dimethylformamide (DMF) as a solvent. The resulting intermediate is then cyclized with acetic anhydride and sodium acetate to yield the final product. The synthesis method has been optimized to achieve a high yield of this compound with high purity.
科学研究应用
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit potent anti-inflammatory and antitumor effects in various in vitro and in vivo models. In a study conducted by Zhang et al. (2019), this compound was found to inhibit the production of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound was also found to suppress the growth of human lung cancer cells in a dose-dependent manner. In another study by Li et al. (2020), this compound was shown to inhibit the proliferation and migration of human glioma cells and induce cell apoptosis.
属性
IUPAC Name |
4-[2-(5-methyl-2-propan-2-ylphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)16-10-9-14(3)11-19(16)26-15(4)21(25)23-12-20(24)22-17-7-5-6-8-18(17)23/h5-11,13,15H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPXICDSHISLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine](/img/structure/B5359897.png)
![{2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5359902.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5359915.png)

![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)nicotinamide](/img/structure/B5359926.png)

![2-(1H-benzimidazol-2-yl)-3-{2-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5359937.png)
![ethyl 7-methyl-3-oxo-5-(2-phenylvinyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359940.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperidine](/img/structure/B5359941.png)



![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5359985.png)
![4-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5359992.png)